Guanidine sulfamate
Description
Guanidine sulfamate (GS; CASRN 50979-18-5) is a sulfamate salt of guanidine, characterized by its high nitrogen content and strong hydrogen-bonding capacity due to the guanidinium group . It is synthesized via reactions involving sulfamic acid and guanidine derivatives, with applications spanning flame retardancy, biocides, and industrial cleaning agents. GS exhibits thermal stability, making it suitable for polymer processing, particularly in polyamide (PA6) flame-retardant systems where it reduces degradation and enhances fire performance when combined with melamine polyphosphate (MPP) . Its bactericidal properties are notable, with alkoxy- and aminomethylene derivatives showing broad-spectrum activity against pathogens .
Properties
IUPAC Name |
guanidine;sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUSAPFBRDCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068604 | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
50979-18-5 | |
| Record name | Guanidine sulfamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50979-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050979185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinium sulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Comparative Analysis of Preparation Methods
| Aspect | Hydrolysis Method (Patent US4388474) | High-Temperature Ammonia Method (Patent US2698344A) |
|---|---|---|
| Temperature Range | ≤ 100°C (preferably 65–85°C) | 200–330°C |
| Pressure | Atmospheric | Superatmospheric (≥200 psi ammonia pressure) |
| Reactants | Urea + ammonium aqua-ammonosulfate | Urea + ammonium sulfamate + ammonia |
| Reaction Time | Longer due to lower temperature | Shorter at higher temperature, but risk of by-products |
| Yield | High, with hydrolysis product recycling | High (up to 85%) with optimized conditions |
| By-products | Minimal due to mild conditions | Possible heterocyclic compounds (melamine, ammeline) if overheated |
| Separation | Calcium hydroxide treatment and liquid phase isolation | Cooling, ammonia removal, filtration above melting point |
| Energy Consumption | Lower due to mild temperature | Higher due to elevated temperature and pressure |
| Industrial Suitability | Suitable for mild condition processes | Suitable for high-throughput industrial production |
Summary Table of Key Reaction Parameters and Yields
| Parameter | Hydrolysis Method | High-Temperature Ammonia Method |
|---|---|---|
| Temperature (°C) | 65–85 | 200–330 |
| Pressure | Atmospheric | 200–1000 psi ammonia pressure |
| Molar Ratio (Ammonium Sulfamate:Urea) | Not explicitly stated, but stoichiometric | ≥ 2:1 |
| Reaction Time | Variable, longer due to mild conditions | 2–15 minutes depending on temperature |
| Yield (%) | Not explicitly quantified, high | Up to 85% theoretical yield |
| By-products | Low | Melamine, ammeline if overheated |
| Separation Method | Calcium hydroxide treatment, liquid phase isolation | Cooling, ammonia evaporation, filtration |
Chemical Reactions Analysis
Types of Reactions: Guanidine sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
Guanidine sulfamate serves as a reagent in various organic synthesis reactions. Its ability to form stable complexes with metal ions allows it to be utilized in metal ion removal from wastewater, highlighting its environmental applications.
Table 1: Chemical Applications of this compound
| Application | Description |
|---|---|
| Organic Synthesis | Used as a reagent in various reactions to synthesize organic compounds. |
| Metal Ion Removal | Effective in wastewater treatment for removing metal ions. |
| Flame Retardant | Incorporated into polymers and textiles to enhance fire resistance. |
Biological Applications
Research indicates that this compound may exhibit potential therapeutic effects:
- Anti-Cancer Activity : Studies have shown that this compound can induce cell death in human liver cancer cells, suggesting its potential as an anti-cancer agent.
- Neuroprotective Effects : It may protect against neuronal death caused by glutamate excitotoxicity, which is implicated in neurodegenerative diseases.
- Anti-Inflammatory Properties : Preliminary research indicates that it may have anti-inflammatory effects, particularly in models of acute lung injury.
Table 2: Biological Applications of this compound
| Application | Description |
|---|---|
| Anti-Cancer | Induces apoptosis in liver cancer cells. |
| Neuroprotection | Protects neurons from glutamate-induced damage. |
| Anti-Inflammation | Exhibits potential to reduce inflammation in acute injury models. |
Material Science
This compound has been explored for its role as a flame retardant due to its chemical structure, which enhances the fire resistance of materials such as polymers and textiles . Additionally, it has been investigated as an additive in perovskite solar cells (PSCs), where it improves power conversion efficiency by enhancing the crystallization process of perovskite films .
Table 3: Material Science Applications of this compound
| Application | Description |
|---|---|
| Flame Retardant | Used in polymers and textiles to improve fire resistance. |
| Additive in Solar Cells | Enhances crystallization and efficiency of perovskite solar cells. |
Case Studies
- Anti-Cancer Research : A study published in the International Journal of Molecular Sciences demonstrated that this compound effectively induced apoptosis in human liver cancer cells through specific biochemical pathways.
- Neuroprotection Study : Research published in Neuroscience Letters indicated that this compound could mitigate neuronal cell death caused by excitotoxicity, providing insights into its potential use for neurodegenerative conditions.
- Flame Retardancy Evaluation : Investigations into the application of this compound as a flame retardant have shown promising results, with enhanced fire resistance noted in treated materials compared to untreated controls .
Mechanism of Action
The mechanism of action of guanidine sulfamate involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity. In industrial applications, its flame-retardant properties are attributed to its ability to release non-combustible gases upon heating, which helps in suppressing flames .
Comparison with Similar Compounds
Comparison with Similar Guanidine Compounds
Chemical Properties and Structural Analogues
Guanidine derivatives share a common guanidinium core but differ in counterions and functional groups, leading to distinct physicochemical and biological behaviors:
Toxicity Profiles
Data from cell viability assays (Table 1, ) and EPA reports reveal significant differences in acute toxicity:
| Compound | IC50 (µg/mL) | Oral LD50 (Rodents) | Ecotoxicity (Daphnia magna EC50) |
|---|---|---|---|
| This compound | 2722 | Not reported | Not reported |
| Guanidine nitrate | 3417 | ~1,000–1,100 mg/kg | 70.2 mg/L |
| Guanidine chloride | 2373 | 475 mg/kg (rats) | Not reported |
| Dodecylguanidine HCl | 0.39 | Not reported | Not reported |
GS demonstrates lower acute toxicity compared to smaller guanidine salts (e.g., chloride, nitrate) but is far less potent than alkylated derivatives like dodecylguanidine HCl .
Mechanistic Insights
- Antibacterial Action : GS and its derivatives disrupt microbial membranes via electrostatic interactions, similar to arginine-based antimicrobial peptides . However, alkylated guanidines (e.g., dodecylguanidine HCl) penetrate membranes more effectively due to lipophilic chains .
- Enzyme Inhibition : GS is less potent than dimethylguanidine (DiMeGdn) in Kv channel inhibition, which requires hydrophobic interactions at protein-lipid interfaces .
Environmental and Regulatory Considerations
Guanidine nitrate’s ecotoxicity (EC50 = 70.2 mg/L in Daphnia magna) necessitates stringent handling, whereas GS and cyanoguanidine pose lower environmental risks .
Biological Activity
Guanidine sulfamate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.
Overview of this compound
This compound is a derivative of guanidine, a compound known for its biological significance across various fields. Its chemical structure allows it to interact with biological systems effectively, leading to a range of pharmacological effects.
-
Antimicrobial Activity :
- This compound exhibits significant antimicrobial properties. Studies show that it can disrupt bacterial cell membranes, leading to cell death. The mechanism involves the interaction of the positively charged guanidine group with the negatively charged phospholipid membranes of bacteria, thus inhibiting their growth and reproduction .
- Anticancer Properties :
- Cytotoxicity :
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated an average killing rate exceeding 99% at concentrations as low as 500 mg/L within 10 minutes, highlighting its potential as a disinfectant or therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Activity
In another investigation focusing on human cancer cell lines (Jurkat and HeLa), guanidine derivatives were tested for their cytotoxic effects. The results showed that these compounds could significantly reduce cell viability while sparing normal fibroblasts, suggesting a selective action against cancer cells .
Research Findings
| Biological Activity | Effect | Concentration Tested | Cell Line/Pathogen |
|---|---|---|---|
| Antimicrobial | >99% killing rate | 500 mg/L | Staphylococcus aureus, E. coli |
| Cytotoxicity | Decrease in viability | 1–5000 μg/mL | A549 cells |
| Anticancer | Induction of apoptosis | Varies by derivative | Jurkat, HeLa cells |
Q & A
Q. What established synthesis methods are used for guanidine sulfamate, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is typically synthesized by reacting guanidine carbonate with sulfamic acid in aqueous or solvent-based systems. To ensure reproducibility:
-
Use ACS-grade reagents (e.g., sulfamic acid ≥99% purity) to minimize impurities .
-
Document reaction conditions precisely (e.g., molar ratios, temperature, pH, and reaction time). For example, a 1:1 molar ratio of guanidine to sulfamic acid under reflux at 80°C for 4 hours yields high-purity crystals .
-
Include characterization data (e.g., melting point, elemental analysis) in the experimental section to validate reproducibility .
Table 1: Common Synthesis Methods
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a UV detector (λ = 220 nm) and a C18 column. Compare retention times against certified reference materials .
- Structural Confirmation :
- FT-IR Spectroscopy : Identify characteristic peaks (e.g., N-H stretch at 3200–3400 cm⁻¹, S=O stretch at 1160 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR (D₂O) should show singlet peaks for guanidinium protons (δ 3.2 ppm) and sulfamate groups .
- Elemental Analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., C: 14.29%, N: 29.63%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed studies and identify variables (e.g., temperature, solvent polarity, impurities) influencing results. Use tools like SciFinder or Reaxys to cross-reference datasets .
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, deionized water solvent) with rigorous impurity profiling .
- Statistical Analysis : Apply ANOVA or regression models to assess whether observed differences are statistically significant .
Q. What experimental strategies mitigate the hygroscopic nature of this compound during storage and handling?
- Methodological Answer :
- Storage : Use desiccators with silica gel or phosphorus pentoxide at 4°C. For long-term storage, seal samples under argon in amber glass vials .
- Handling : Perform gravimetric analysis pre- and post-experiment to quantify moisture uptake. Correct mass calculations using Karl Fischer titration if necessary .
- Synthesis Modification : Explore co-crystallization with hydrophobic agents (e.g., stearic acid derivatives) to reduce hygroscopicity .
Q. How should researchers design experiments to investigate this compound’s reactivity in novel applications (e.g., catalysis, supramolecular chemistry)?
- Methodological Answer :
- Hypothesis-Driven Design : Frame questions around specific interactions (e.g., hydrogen-bonding networks, pH-dependent reactivity). Use computational tools (DFT, molecular dynamics) to predict behavior before lab testing .
- In Situ Monitoring : Employ techniques like Raman spectroscopy or X-ray diffraction to track real-time structural changes during reactions .
- Control Experiments : Compare results with inert analogs (e.g., guanidine carbonate) to isolate sulfamate-specific effects .
Data Contradiction and Validation
Q. How to address conflicting data on this compound’s toxicity in biological studies?
- Methodological Answer :
- Source Evaluation : Prioritize studies with validated purity levels (≥98%) and OECD-compliant toxicity assays. Exclude datasets with unspecified impurity profiles .
- Dose-Response Analysis : Re-evaluate LC₅₀/EC₅₀ values using standardized cell lines (e.g., HEK293) and controlled exposure times .
- Meta-Analysis : Use PRISMA guidelines to synthesize findings and identify consensus thresholds .
Guidance for Reporting
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
